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Compound of Interest

Spiro[indene-2,4'-piperidin]-1(3H)-
Compound Name:

one
CAS No.: 136080-25-6
Cat. No.: B2490639

Get Quote

Executive Summary: The "Spiro Effect” in Drug
Design

The Spiro[indene-2,4'-piperidin]-1(3H)-one scaffold represents a critical structural motif for
restricting conformational flexibility while increasing the fraction of sp3-hybridized carbons (

). Unlike flat aromatic linkers or flexible alkyl chains, this scaffold locks the piperidine and
indane rings in a perpendicular orientation.

Key Advantages:

» Vectorality: Provides precise, orthogonal exit vectors for substituents, maximizing exploration
of 3D biological space.

+ Metabolic Blocking: The spiro-fusion at the piperidine C4 position blocks a common site of
oxidative metabolism (cytochrome P450-mediated hydroxylation).

¢ Solubility: Disruption of planar
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-stacking interactions often lowers melting points and improves aqueous solubility compared
to fused bicyclic analogs.

Comparative Analysis: Scaffold Performance

This section evaluates Spiro[indene-2,4'-piperidin]-1(3H)-one against its primary

competitors: the flexible 4-Phenylpiperidine (a common non-spiro analog) and the

Spiro[chroman-4,4'-piperidine] (an alternative oxygenated spirocycle).

Table 1: Physicochemical & Pharmacological

Comparison

Spiro[indene-2,4'-

4-Phenylpiperidine

Spiro[chroman-4,4'-

Feature S . S
piperidin]-1(3H)-one (Non-Spiro) piperidine]
Rigid, Orthogonal Flexible, Bond- Rigid, Orthogonal
Structure Type i i
Spirocycle Rotatable Spirocycle

Vectorality

Defined 90° angle

between rings

Variable (free rotation)

Defined 90° angle

Metabolic Liability

Low (C4 blocked)

High (C4 benzylic

oxidation)

Low (C4 blocked)

Lipophilicity (cLogP)

Moderate (Carbocyclic

High (Aromatic core)

Lower (Ether oxygen

core) reduces LogP)
) 2 (Ether +
H-Bond Acceptors 1 (Ketone) 0 (unless substituted) )
Substituents)
) o CGRP Antagonists, o GPCR Ligands (e.qg.,
Primary Application ) Opioids, SSRIs
CCR2 Antagonists MCH-1)

Deep Dive: The Metabolic Advantage

In 4-phenylpiperidine derivatives, the C4 position is benzylic and tertiary, making it a "metabolic

soft spot” for CYP450 enzymes.

e Mechanism: CYP450 abstracts the hydrogen at C4, leading to hydroxylation and potential

ring opening or dealkylation.
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e Spiro Solution: In Spiro[indene-2,4'-piperidin]-1(3H)-one, the C4 carbon is quaternary. It
lacks an abstractable hydrogen, effectively shutting down this metabolic pathway and
extending the compound's half-life (

Synthetic Protocol: Construction of the Spiro Core

The synthesis of Spiro[indene-2,4'-piperidin]-1(3H)-one is best achieved via a double
alkylation strategy using l-indanone and a bis-electrophile. This method is robust and scalable.

Methodology: Double Alkylation of 1-indanone

Reagents:

Substrate: 1-Indanone

Alkylating Agent: N-benzyl-bis(2-chloroethyl)amine (nitrogen mustard analog)

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Protocol:

» Enolate Formation: Charge a flame-dried flask with NaH (2.2 equiv) and anhydrous DMF
under

. Cool to 0°C. Add 1-Indanone (1.0 equiv) dropwise. Stir for 30 min to generate the
thermodynamic enolate.

e Cyclization: Add N-benzyl-bis(2-chloroethyl)amine (1.1 equiv) dropwise.

e Heating: Warm the reaction to 60°C and stir for 4-12 hours. The reaction proceeds via
sequential

substitutions.

e Workup: Quench with saturated
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. Extract with EtOAc. Wash organics with brine, dry over
, and concentrate.

 Purification: Flash column chromatography (Hexane/EtOAc) yields the N-benzyl protected
spiro-ketone.

o Deprotection (Optional): Hydrogenation (

, Pd/C, MeOH) removes the benzyl group to yield the free amine.

Visualizing the Synthetic Pathway

NaH, DMF + BisChloro Step 2 (Intramolecular SN2)
0°C - Step 1 (SN2) o | Mono-alkylated 60°C w | Spiro[indene-2,4'-
> > > B
> Intermediate piperidin]-1-one

1-Indanone Indanone Enolate

N-benzyl-bis
(2-chloroethyl)amine

Click to download full resolution via product page

Caption: Figure 1. Double alkylation strategy for constructing the spiro[indene-2,4'-piperidin]-1-
one core.

Case Study: Optimization in CGRP Antagonists

The Calcitonin Gene-Related Peptide (CGRP) receptor is a validated target for migraine
treatment.[1] Early "gepants"” (e.g., Telcagepant) utilized spiro-lactam scaffolds. The
Spiro[indene-2,4'-piperidin]-1(3H)-one offers a carbocyclic alternative to modulate polarity.

Experimental Logic:

o Objective: Replace the spiro-azaindolinone of Telcagepant with spiro-indanone to assess
permeability.

» Hypothesis: The removal of the lactam nitrogen (H-bond donor) and replacement with a
ketone (H-bond acceptor only) will increase lipophilicity and blood-brain barrier (BBB)
penetration, potentially altering the central vs. peripheral activity profile.
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SAR Decision Tree:

Lead Compound

(Telcagepant Analog)

Modification: Replace Azaindolinone
with Indanone

'

Result: Increased LogP (+0.5)
Loss of H-bond Donor

Is BBB Penetration Required?

Keep Indanone Core Reintroduce Polarity
(Central Efficacy) (Peripheral Restriction)

Click to download full resolution via product page

Caption: Figure 2. SAR decision logic for scaffold hopping from spiro-lactams to spiro-
indanones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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